molecular formula C16H14N4O2S B2430374 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034537-65-8

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2430374
CAS No.: 2034537-65-8
M. Wt: 326.37
InChI Key: RCYBEHGIJKRECB-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a pyrazine ring, and a thiophene ring, making it an interesting subject for chemical research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of condensation reactions.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a cyclization reaction, often involving reagents such as hydrazine and diketones.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, using reagents like thiophene-3-boronic acid and palladium catalysts.

    Final Assembly: The final compound is assembled by linking the different rings through amide bond formation, using reagents like carbodiimides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a different position of the thiophene ring.

    1-methyl-2-oxo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is unique due to the specific arrangement of its functional groups and rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-2-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYBEHGIJKRECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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